Cuproxoline
Overview
Description
Cuproxoline is a copper complex compound with the chemical formula C₃₄H₅₆CuN₆O₁₄S₄. It is known for its applications in veterinary medicine as a copper supplement and has been explored for its potential in treating rheumatoid arthritis. The compound is characterized by its green platelet form and solubility in water, producing a dark-green solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cuproxoline is synthesized through the reaction of 8-hydroxy-5,7-quinolinedisulfonic acid with copper ions in the presence of N-ethylethanamine. The reaction typically involves dissolving the quinolinedisulfonic acid in water, followed by the addition of copper sulfate and N-ethylethanamine. The mixture is then stirred and heated to facilitate the formation of the copper complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and controlled reaction conditions to ensure the purity and consistency of the final product. The reaction mixture is often subjected to filtration and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Cuproxoline undergoes various chemical reactions, including:
Oxidation: The copper center in this compound can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: Similarly, the copper center can be reduced under appropriate conditions.
Substitution: The ligands in this compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various amines and other coordinating ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state copper complexes, while reduction may yield lower oxidation state complexes .
Scientific Research Applications
Cuproxoline has been explored for various scientific research applications, including:
Chemistry: It is used as a reagent in coordination chemistry studies to understand the behavior of copper complexes.
Biology: this compound has been investigated for its potential as an antimicrobial agent due to its copper content.
Medicine: The compound has shown promise in the treatment of rheumatoid arthritis and other inflammatory conditions.
Industry: It is used as a copper supplement in veterinary medicine to address copper deficiencies in animals.
Mechanism of Action
The mechanism of action of Cuproxoline involves its interaction with biological molecules through its copper center. The copper ions can participate in redox reactions, generating reactive oxygen species that can modulate cellular processes. In the treatment of rheumatoid arthritis, this compound is believed to exert its effects by reducing inflammation and modulating immune responses .
Comparison with Similar Compounds
Copper(II) sulfate: Another copper complex used in various applications, including agriculture and medicine.
Copper(II) acetate: Used in chemical synthesis and as a catalyst.
Copper(II) chloride: Employed in organic synthesis and as a disinfectant.
Uniqueness of Cuproxoline: this compound is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with quinolinedisulfonic acid and N-ethylethanamine sets it apart from other copper complexes. Additionally, its applications in both veterinary and human medicine highlight its versatility and potential .
Properties
IUPAC Name |
copper;5,7-disulfoquinolin-8-olate;N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO7S2.4C4H11N.Cu/c2*11-9-7(19(15,16)17)4-6(18(12,13)14)5-2-1-3-10-8(5)9;4*1-3-5-4-2;/h2*1-4,11H,(H,12,13,14)(H,15,16,17);4*5H,3-4H2,1-2H3;/q;;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRTVBMNRNCBLQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CCNCC.CCNCC.CCNCC.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)[O-])N=C1.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)[O-])N=C1.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56CuN6O14S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13007-93-7 | |
Record name | Cuproxoline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CUPROXOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X36RBY88G2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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